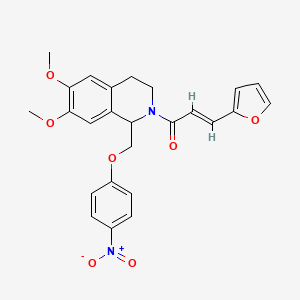

(E)-1-(6,7-dimethoxy-1-((4-nitrophenoxy)methyl)-3,4-dihydroisoquinolin-2(1H)-yl)-3-(furan-2-yl)prop-2-en-1-one

Description

Properties

IUPAC Name |

(E)-1-[6,7-dimethoxy-1-[(4-nitrophenoxy)methyl]-3,4-dihydro-1H-isoquinolin-2-yl]-3-(furan-2-yl)prop-2-en-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H24N2O7/c1-31-23-14-17-11-12-26(25(28)10-9-19-4-3-13-33-19)22(21(17)15-24(23)32-2)16-34-20-7-5-18(6-8-20)27(29)30/h3-10,13-15,22H,11-12,16H2,1-2H3/b10-9+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AHGNECGJUNRNEL-MDZDMXLPSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C2C(N(CCC2=C1)C(=O)C=CC3=CC=CO3)COC4=CC=C(C=C4)[N+](=O)[O-])OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C=C2C(N(CCC2=C1)C(=O)/C=C/C3=CC=CO3)COC4=CC=C(C=C4)[N+](=O)[O-])OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H24N2O7 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

464.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound (E)-1-(6,7-dimethoxy-1-((4-nitrophenoxy)methyl)-3,4-dihydroisoquinolin-2(1H)-yl)-3-(furan-2-yl)prop-2-en-1-one is a complex organic molecule that has garnered attention for its potential biological activities. Its structural components suggest possible interactions with various biological targets, making it a candidate for pharmacological studies. This article reviews the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of 478.5 g/mol. The IUPAC name provides insight into its structural features, including the isoquinoline core and methoxy groups, which are known to influence biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C26H26N2O7 |

| Molecular Weight | 478.5 g/mol |

| IUPAC Name | (E)-1-(6,7-dimethoxy-1-((4-nitrophenoxy)methyl)-3,4-dihydroisoquinolin-2(1H)-yl)-3-(furan-2-yl)prop-2-en-1-one |

| InChI Key | XVVRHKYYNPIKLM-UHFFFAOYSA-N |

Research indicates that the compound may exhibit anticholinesterase activity , which is significant in the context of neurodegenerative diseases such as Alzheimer's disease (AD). The inhibition of acetylcholinesterase (AChE) enhances cholinergic transmission, potentially alleviating cognitive deficits associated with AD . Additionally, the presence of the nitrophenoxy group suggests that it may interact with various enzymes or receptors, leading to modulation of specific signaling pathways.

Anticancer Activity

Several studies have explored the anticancer properties of compounds related to this structure. For example:

- Cytotoxicity Studies : Compounds with similar structures have shown promising cytotoxic effects against cancer cell lines. In vitro studies demonstrated that derivatives exhibited IC50 values comparable to established chemotherapeutics like verapamil, indicating potential for multidrug resistance reversal in cancer therapy .

Neuroprotective Effects

The anticholinesterase activity observed in related compounds suggests potential neuroprotective effects. Inhibition of AChE can lead to increased levels of acetylcholine in synaptic clefts, which may improve neuronal signaling and cognitive function in models of neurodegeneration .

Case Studies

- Study on Acetylcholinesterase Inhibition : A study examined various derivatives for their ability to inhibit AChE. Compounds structurally similar to our target showed moderate to high inhibition rates (IC50 values ranging from 0.29 µM to 1.18 µM), indicating that modifications to the isoquinoline structure can enhance biological activity .

- Cytotoxicity Against Cancer Cell Lines : Another study evaluated a series of tetrahydroisoquinoline derivatives for cytotoxic effects against K562 cells. The findings revealed that specific substitutions significantly increased cytotoxicity, suggesting that our compound could follow similar trends based on its structural features .

Scientific Research Applications

Neuropharmacological Potential

Research indicates that derivatives of isoquinoline compounds can act as modulators for NMDA receptors, which are critical in synaptic plasticity and memory function. The specific compound has been studied for its ability to enhance the function of GluN2C and GluN2D NMDA receptor subtypes without affecting GluN2A and GluN2B subtypes, suggesting its potential as a cognitive enhancer or neuroprotective agent .

Anticancer Activity

Compounds similar to (E)-1-(6,7-dimethoxy-1-((4-nitrophenoxy)methyl)-3,4-dihydroisoquinolin-2(1H)-yl)-3-(furan-2-yl)prop-2-en-1-one have shown promise in inhibiting cancer cell proliferation. The furan and nitrophenyl substituents may enhance the compound's ability to interact with cellular targets involved in tumor growth .

Structure-Activity Relationship (SAR)

The structure of this compound allows for various modifications that can enhance its biological activity. For instance, the introduction of different substituents on the isoquinoline ring or variations in the furan component could lead to improved efficacy or selectivity against specific cancer cell lines or neurological conditions .

In Vitro Studies

A study conducted on related isoquinoline derivatives demonstrated significant inhibition of cell growth in various cancer cell lines. The mechanism involved apoptosis induction and cell cycle arrest, highlighting the therapeutic potential of such compounds .

In Vivo Studies

Animal models treated with analogs of this compound exhibited reduced tumor size and improved survival rates compared to control groups. These findings support further investigation into the pharmacodynamics and pharmacokinetics of (E)-1-(6,7-dimethoxy-1-((4-nitrophenoxy)methyl)-3,4-dihydroisoquinolin-2(1H)-yl)-3-(furan-2-yl)prop-2-en-1-one as a candidate for cancer therapy .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Dihydroisoquinoline Derivatives

lists dihydroisoquinoline derivatives with variations in substituents at positions 1 and 2 (Table 1). Key comparisons include:

Key Observations :

- The nitro group in the target compound may enhance reactivity in redox-sensitive biological environments compared to phenyl or methyl groups in analogs .

Chalcone-like Derivatives

describes (E)-1-(4-hydroxyphenyl)-3-(substituted-phenyl)prop-2-en-1-one derivatives (chalcones), sharing the propenone backbone with the target compound (Table 2).

Key Observations :

- Chalcones are known for anticancer and anti-inflammatory properties mediated by their α,β-unsaturated ketone moiety. The target compound’s dihydroisoquinoline core may confer distinct pharmacokinetic profiles, such as improved metabolic stability compared to chalcones .

- The nitro group in the target compound could introduce cytotoxicity risks absent in hydroxyl- or methoxy-substituted chalcones .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.